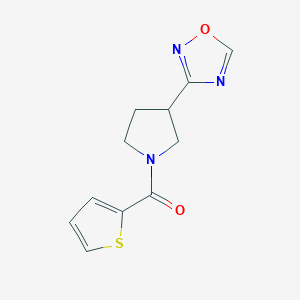

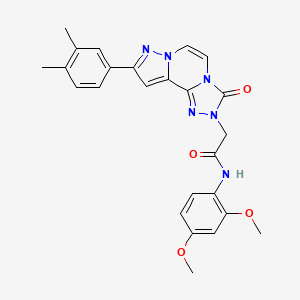

![molecular formula C16H18N4O4S2 B2671599 N-(5-((2-(苯并[d][1,3]二氧杂环-5-基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)戊酰胺 CAS No. 868977-00-8](/img/structure/B2671599.png)

N-(5-((2-(苯并[d][1,3]二氧杂环-5-基)氨基)-2-氧代乙基)硫)-1,3,4-噻二唑-2-基)戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

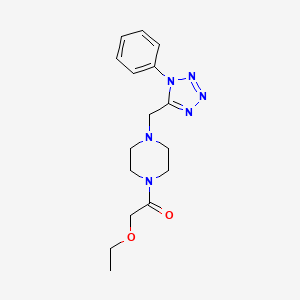

The compound “N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylamino moiety, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives were synthesized and tested for anticonvulsant activity . Another study reported the synthesis of 3-arylamino N-aryl thiophene 2-carboxamides via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . Density functional theory (DFT) calculations were performed at B3LYP/6-311++G (d,p) level to understand the vibrational frequency of these compounds at the ground state structure .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a study reported the quantum chemical studies on the synthesis, characterization, and third-order nonlinear optical properties of a similar compound .科学研究应用

抗癌应用

含有噻二唑骨架的化合物,例如 Tiwari 等人 (2017) 在研究中合成的化合物,对各种人类癌细胞系表现出有希望的体外抗癌活性。这些化合物以在微波辐射下合成的特点,表现出显著的生长抑制特性,堪比标准药物阿霉素。该研究还包括一项分子对接研究以预测作用机制,突出了这些化合物作为抗癌剂的潜力,因为它们具有良好的口服药物样行为和 ADMET 特性 (Tiwari 等人,2017)。

腐蚀抑制

胡等人 (2016) 研究了苯并噻唑衍生物在酸性环境中对钢的缓蚀作用。这些衍生物表现出优异的稳定性和保护钢免受腐蚀的效率,表明它们在工业应用中的潜力。该研究强调了物理和化学吸附机制在抑制过程中的重要性,并讨论了实验结果和量子化学参数之间的相关性 (Hu 等人,2016)。

生物相互作用和药物开发

宋等人 (2014) 对 KRO-105714 的代谢研究,一种具有抗特应性皮炎活性的 2,4,5-三取代 1,3-噻唑衍生物,揭示了其在人肝微粒体中的代谢途径。该研究确定了单羟基化和去甲基化代谢物,强调了 CYP3A4 在这些过程中的作用。这些发现有助于了解此类化合物的代谢命运及其潜在治疗应用 (宋等人,2014)。

抗菌和驱虫活性合成与评估

Srivastava 等人 (2005) 合成了 2-(芳基亚氨基)-5-[(2-苯并噻唑基硫代) 甲基]-1,3,4-噻二唑和相关的氮杂环丁烷,评估了它们的抗菌和驱虫活性。这些化合物的构效关系为开发针对微生物和蠕虫感染的新药提供了宝贵的见解 (Srivastava 等人,2005)。

凝胶化特性和材料科学应用

Yadav 和 Ballabh (2020) 探索了 N-(噻唑-2-基) 苯甲酰胺衍生物的凝胶化行为,旨在了解甲基官能度和非共价相互作用对凝胶化的影响。他们的工作通过阐明控制超分子凝胶形成和稳定性的因素,为材料科学领域做出了贡献,在药物递送系统和材料工程中具有潜在应用 (Yadav 和 Ballabh,2020)。

作用机制

The mechanism of action of similar compounds has been investigated. For example, one study found that a compound displayed high protection against MES-induced seizures and clearly inhibited the NaV1.1 channel in vitro . Another study found that a compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

安全和危害

未来方向

The future directions for the development of similar compounds have been suggested. For instance, a study suggested that these compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

属性

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-16(2,3)13(22)18-14-19-20-15(26-14)25-7-12(21)17-9-4-5-10-11(6-9)24-8-23-10/h4-6H,7-8H2,1-3H3,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWLWTVSASFVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

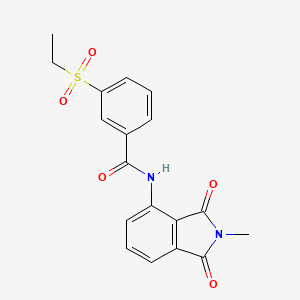

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2671517.png)

![(E)-3-(Furan-2-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2671520.png)

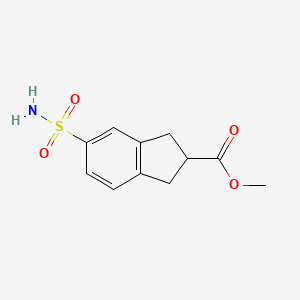

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2671523.png)

![2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2671530.png)

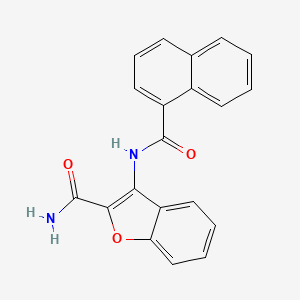

![6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671532.png)